molecular formula C22H16F3N3O B2564837 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1795472-05-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2564837
CAS No.: 1795472-05-7
M. Wt: 395.385
InChI Key: MFXFFRDEHNAHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The process often includes condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the aforementioned synthetic routes. These methods would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry and automated synthesis techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, bases, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, including polymers and advanced composites

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical properties and biological activities.

    Trifluoromethylbenzamides: Compounds with a trifluoromethyl group attached to a benzamide moiety, known for their stability and bioactivity.

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine scaffold and the trifluoromethylbenzamide moiety. This structural combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c1-14-6-5-11-28-13-19(26-20(14)28)17-9-2-3-10-18(17)27-21(29)15-7-4-8-16(12-15)22(23,24)25/h2-13H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFFRDEHNAHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.